8-(3-Nitrophenyl)-6-azaspiro[3.4]octan-5-one
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Overview
Description
8-(3-Nitrophenyl)-6-azaspiro[3.4]octan-5-one is a complex organic compound characterized by a spirocyclic structure. This compound features a nitrophenyl group attached to a spiro[3.4]octane core, which includes an azaspiro moiety. The unique structural arrangement of this compound makes it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Nitrophenyl)-6-azaspiro[3.4]octan-5-one typically involves multi-step organic reactions. One common method includes the reaction of a suitable spirocyclic ketone with a nitrophenyl derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process might include continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
8-(3-Nitrophenyl)-6-azaspiro[3.4]octan-5-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions to form different oxidation products.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce various oxidized forms of the nitrophenyl group.
Scientific Research Applications
8-(3-Nitrophenyl)-6-azaspiro[3.4]octan-5-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(3-Nitrophenyl)-6-azaspiro[3.4]octan-5-one involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, leading to various biological effects. The spirocyclic structure may also play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one: This compound shares a similar spirocyclic core but differs in the positioning of the nitrogen atoms.
6,6-Dimethyl-spiro[3.4]octan-5-one: Another spirocyclic compound with different substituents, providing a basis for comparison in terms of reactivity and applications.
Uniqueness
8-(3-Nitrophenyl)-6-azaspiro[3.4]octan-5-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a nitrophenyl group with a spirocyclic core makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H14N2O3 |
---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
8-(3-nitrophenyl)-6-azaspiro[3.4]octan-5-one |
InChI |
InChI=1S/C13H14N2O3/c16-12-13(5-2-6-13)11(8-14-12)9-3-1-4-10(7-9)15(17)18/h1,3-4,7,11H,2,5-6,8H2,(H,14,16) |
InChI Key |
PRYKSGUJDGIQTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)C(CNC2=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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